molecular formula C19H16Cl2N4O3S B12477492 N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12477492
M. Wt: 451.3 g/mol
InChI Key: OWJITLSFORQZPR-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process starts with the preparation of the core triazole structure, followed by the introduction of the benzodioxin and dichlorophenyl groups. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include various chlorinating agents, sulfur sources, and amines under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and automated monitoring systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares similarities with other triazole-based compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H16Cl2N4O3S

Molecular Weight

451.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16Cl2N4O3S/c1-25-18(11-5-6-14-15(9-11)28-8-7-27-14)23-24-19(25)29-10-16(26)22-13-4-2-3-12(20)17(13)21/h2-6,9H,7-8,10H2,1H3,(H,22,26)

InChI Key

OWJITLSFORQZPR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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